
N-(4,7-dimethylquinazolin-2-yl)guanidine
Descripción general
Descripción
“N-(4,7-dimethylquinazolin-2-yl)guanidine” is a chemical compound with the molecular formula C11H13N5 . It has an average mass of 215.254 Da and a monoisotopic mass of 215.117096 Da .
Molecular Structure Analysis
The molecular structure of “N-(4,7-dimethylquinazolin-2-yl)guanidine” consists of a guanidine group attached to a 4,7-dimethylquinazolin-2-yl group .Aplicaciones Científicas De Investigación
Antibacterial Activity
Quinazolinone derivatives, including N-(4,7-dimethylquinazolin-2-yl)guanidine, exhibit promising antibacterial properties. Researchers have investigated their potential as novel antibiotics to combat drug-resistant bacterial strains . Further studies are needed to elucidate the precise mechanisms and optimize their efficacy.
Anti-Inflammatory Effects
The fused heterocyclic system of quinazolinones contributes to their anti-inflammatory activity. These compounds may modulate inflammatory pathways, making them relevant for conditions such as rheumatoid arthritis and other inflammatory disorders .
Anticancer Potential
N-(4,7-dimethylquinazolin-2-yl)guanidine has shown promise as an anticancer agent. Its structure-activity relationship (SAR) warrants exploration, especially considering the success of other quinazoline-derived compounds in cancer treatment . Notably, erlotinib and gefitinib, both quinazoline-based drugs, are used for lung and pancreatic cancer therapy .
Anticonvulsant Properties
Quinazolinones have been investigated for their anticonvulsant effects. While more research is needed, these compounds could potentially play a role in managing epilepsy and related conditions .
Antifungal Activity
The antifungal potential of quinazolinone derivatives, including N-(4,7-dimethylquinazolin-2-yl)guanidine, is an exciting area of study. Their ability to inhibit fungal growth may lead to novel antifungal agents .
Anti-HIV Activity
Although not extensively explored, quinazolinones have demonstrated anti-HIV activity. Investigating their potential as part of combination therapies could contribute to HIV management .
Propiedades
IUPAC Name |
2-(4,7-dimethylquinazolin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-6-3-4-8-7(2)14-11(16-10(12)13)15-9(8)5-6/h3-5H,1-2H3,(H4,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPFEJKCILQIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275904 | |
| Record name | N-(4,7-Dimethyl-2-quinazolinyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethylquinazolin-2-yl)guanidine | |
CAS RN |
37836-89-8 | |
| Record name | N-(4,7-Dimethyl-2-quinazolinyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37836-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4,7-Dimethyl-2-quinazolinyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide](/img/structure/B3023187.png)
![N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3023188.png)
![5-Nitro-2-[(thien-2-ylmethyl)amino]benzonitrile](/img/structure/B3023190.png)
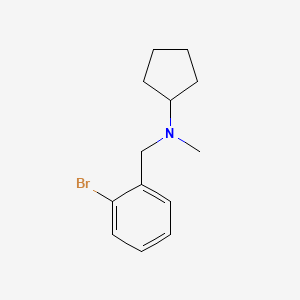
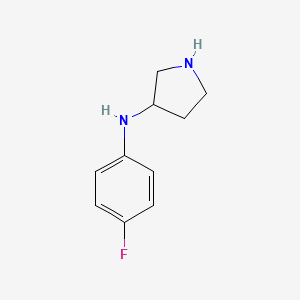

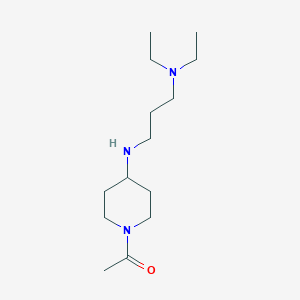
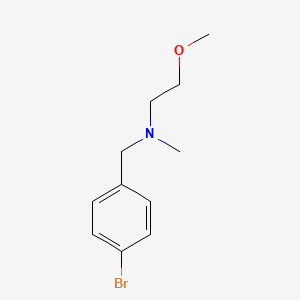
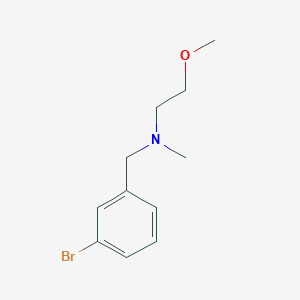

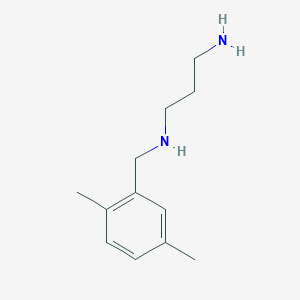
![N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide](/img/structure/B3023207.png)

![N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine](/img/structure/B3023209.png)